4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Overview
Description
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound features a benzaldehyde group attached to an ethoxy chain, which is further connected to a 5-ethylpyridin-2-yl group. This structure has been analyzed using various spectroscopic techniques and theoretical calculations to understand its molecular structure, reactivity, and physical and chemical properties .
Synthesis Analysis
The synthesis of related compounds has been described in the literature, providing insights into potential synthetic routes for 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde. For instance, a method for synthesizing a key intermediate for Rosiglitazone, which bears structural similarities, involves the reaction of 2-(methyl-pyridin-2-yl-amino)-ethanol with 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde . This suggests that a similar approach could be employed for the synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde, with modifications to incorporate the ethyl group on the pyridine ring.
Molecular Structure Analysis
The molecular structure and vibrational wave numbers of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde oxime, a derivative of the title compound, have been reported. Theoretical predictions of geometrical parameters were found to be in agreement with X-ray diffraction (XRD) data. Such studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule and can provide insights into the molecular structure of the parent compound .
Chemical Reactions Analysis
The reactivity of the compound has been investigated through Density Functional Theory (DFT) calculations and molecular dynamics simulations. These studies have explored the reactive properties, including autoxidation and degradation, by calculating bond dissociation energies. Additionally, molecular docking studies suggest that derivatives of this compound could serve as lead compounds for developing new anticancer drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by various techniques. For example, the liquid crystalline behavior of a series of compounds with a similar core structure was investigated, revealing that the phase behavior is influenced by the length of the alkoxy chain . Optical studies indicate that these compounds are luminescent, and electrochemical studies provide information on their band gaps and energy levels . These findings can be extrapolated to infer the properties of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde, such as its potential luminescence and electronic properties.
Scientific Research Applications
Antimicrobial Studies
A series of novel compounds derived from 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde were synthesized and evaluated for antimicrobial activity. Some compounds exhibited potent to moderate antimicrobial activity against bacteria and fungi, with minimum inhibitory concentrations ranging from 8-26 microg ml(-1) against bacteria and 8-24 microg ml(-1) against fungi, indicating potential as antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).
Pharmacological Evaluation
New pyridine analogs were synthesized from 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde and screened for inhibitory activity against different gram-positive and gram-negative bacteria. Many of these compounds showed better inhibitory activity compared to standard drugs, suggesting their potential in pharmacological applications (Patel & Patel, 2012).
Spectroscopic Characterization and Reactive Properties
The compound was characterized using spectroscopic methods, revealing details about its molecular structure and vibrational wave numbers. Theoretical calculations, including DFT and molecular dynamics simulations, were conducted to understand its reactive properties, including interactions with water molecules. This comprehensive analysis provides insights into the compound’s potential as a lead compound for new anti-cancerous drugs (Jalaja et al., 2017).
Antitubercular Activity
Compounds derived from 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde were tested for antitubercular activity. Some of these compounds exhibited significant activity against M. tuberculosis, indicating their potential use in developing treatments for tuberculosis (Patel, Patel, Shaikh, & Rajani, 2014).
Antimicrobial Screening of Azetidin-2-ones
A new series of azetidinones derived from 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde demonstrated effective antibacterial and antifungal activities, with some compounds being more effective than standard drugs (Patel, Patel, Shaikh, & Rajani, 2014).
Fluorescent Chemosensors for pH
The compound was used in the development of fluorescent chemosensors for pH, enabling the discrimination between normal cells and cancer cells based on pH levels. This application is significant in medical diagnostics and research (Dhawa et al., 2020).
properties
IUPAC Name |
4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSWGSRJHHXHBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432298 | |
Record name | 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde | |
CAS RN |
114393-97-4 | |
Record name | 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114393-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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